Lipophilicity (LogP) Differentiation: Optimized Balance vs. 4-Hydroxyquinoline and 7-Methoxyquinoline
The calculated LogP of 4-hydroxy-7-methoxyquinoline (1.95) is intermediate between that of the unsubstituted 4-hydroxyquinoline (AlogP 1.53) [1] and the methoxy-only 7-methoxyquinoline (ACD/LogP 2.34) . This positions HMQ closer to the optimal Lipinski LogP range (≤5) while providing a more balanced hydrophobicity than 7-methoxyquinoline, which may be advantageous for membrane permeability and formulation solubility profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.949 (experimental/computed) |
| Comparator Or Baseline | 4-Hydroxyquinoline (AlogP = 1.53 [1]); 7-Methoxyquinoline (ACD/LogP = 2.34 ) |
| Quantified Difference | ΔLogP = +0.419 vs. 4-hydroxyquinoline; ΔLogP = -0.391 vs. 7-methoxyquinoline |
| Conditions | Computed values using ACD/Labs and AlogP methodologies; temperature not specified. |
Why This Matters
LogP dictates compound behavior in biphasic systems and influences oral absorption, membrane permeability, and solubility; HMQ's intermediate value suggests a favorable balance for diverse synthetic and formulation applications compared to either extreme.
- [1] Plantaedb. 4-Hydroxyquinoline (CAS 611-36-9) Database Entry. Accessed April 2026. View Source
